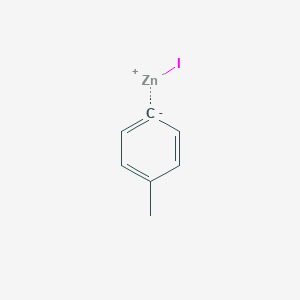

iodozinc(1+);methylbenzene

Description

Historical Context of Organozinc Chemistry in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Sir Edward Frankland, in an attempt to isolate the ethyl radical, serendipitously synthesized the first organozinc compounds: ethylzinc (B8376479) iodide and diethylzinc (B1219324). reagent.co.ukoup.com This discovery marked the birth of organometallic chemistry. reagent.co.ukdigitellinc.com Initially, these pyrophoric and moisture-sensitive compounds were prepared using air-free techniques. wikipedia.org

Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Butlerov and his students expanded the utility of organozinc reagents, pioneering the synthesis of alcohols from carbonyl compounds. digitellinc.comlibretexts.org A pivotal moment came in 1887 with Sergei Reformatsky's discovery of the reaction that now bears his name, which utilizes an organozinc intermediate to form β-hydroxy esters. digitellinc.comiitk.ac.inbyjus.com Another significant early development was the Simmons-Smith reaction, discovered in 1958, which employs an organozinc carbenoid for the cyclopropanation of alkenes. chemistnotes.comthermofisher.comnih.gov Despite these early successes, the discovery of more reactive Grignard reagents temporarily shifted the focus away from organozinc compounds. oup.com However, the lower reactivity of organozinc halides was later recognized as a key advantage, allowing for greater functional group tolerance. oup.com

General Scope and Utility of Organozinc Reagents in C-C Bond Formation

Organozinc reagents are highly valued in organic synthesis for their ability to form carbon-carbon bonds with excellent chemoselectivity. researchgate.net Their moderate reactivity, compared to more aggressive organometallic reagents like organolithium or Grignard reagents, allows them to tolerate a wide array of functional groups such as esters, ketones, and nitriles. sigmaaldrich.comjeyamscientific.insigmaaldrich.com This characteristic makes them indispensable for the synthesis of complex, highly functionalized molecules. researchgate.netsigmaaldrich.com

The utility of organozinc reagents is prominently displayed in several key name reactions:

The Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction joins organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org It is a versatile method for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. wikipedia.org

The Reformatsky Reaction: This reaction involves the addition of an organozinc enolate, derived from an α-haloester, to an aldehyde or ketone to produce a β-hydroxy ester. iitk.ac.inbyjus.comwikipedia.org A key advantage is that the organozinc reagent can be generated in situ, avoiding the need for its isolation. byjus.com

The Simmons-Smith Reaction: This reaction utilizes a zinc-based carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes stereospecifically. chemistnotes.comresearchgate.net The reaction is known for its compatibility with various functional groups. researchgate.net

Beyond these, organozinc reagents participate in Michael additions, electrophilic aminations, and additions to iminium intermediates, further highlighting their broad applicability in constructing diverse molecular architectures. sigmaaldrich.comd-nb.info

Table 1: Key Historical Discoveries in Organozinc Chemistry

| Year | Discovery | Key Contributor(s) | Significance |

|---|---|---|---|

| 1848 | Synthesis of diethylzinc and ethylzinc iodide | Edward Frankland | Birth of organometallic chemistry. reagent.co.ukwikipedia.org |

| 1887 | The Reformatsky Reaction | Sergei Reformatsky | Formation of β-hydroxy esters from aldehydes/ketones and α-haloesters. iitk.ac.inbyjus.com |

| 1958 | The Simmons-Smith Reaction | Howard E. Simmons & Ronald D. Smith | Stereospecific cyclopropanation of alkenes. chemistnotes.comthermofisher.comnih.gov |

| 1977 | The Negishi Coupling | Ei-ichi Negishi | Palladium-catalyzed cross-coupling of organozinc reagents with organic halides. organic-chemistry.org |

Importance of Aryl Zinc Iodides, including 4-Methylphenylzinc Iodide, in Modern Synthetic Transformations

Aryl zinc halides, a subclass of organozinc reagents, are particularly important in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.org The presence of the aryl group allows for the construction of biaryl structures, which are common motifs in pharmaceuticals and functional materials.

The preparation of arylzinc reagents has been significantly advanced through methods that allow for direct zinc insertion into aryl halides, often facilitated by activators like lithium chloride. organic-chemistry.org This approach is compatible with a wide range of sensitive functional groups. sigmaaldrich.comorganic-chemistry.org

4-Methylphenylzinc iodide, as a specific example, serves as a readily available building block for introducing the tolyl group into a molecule. Its utility is demonstrated in various synthetic contexts, including the Negishi cross-coupling to form biaryl compounds. The methyl group on the phenyl ring can also influence the electronic properties and reactivity of the reagent and the final product.

Current Research Landscape and Emerging Trends in Organozinc Chemistry

The field of organozinc chemistry continues to evolve, with current research focusing on several key areas:

Development of Milder and More Efficient Reagent Preparations: Researchers are continuously seeking more practical and cost-effective methods for generating organozinc reagents. researchgate.net This includes the use of activated zinc, such as Rieke® Zinc, which can react directly with less reactive organic halides. wikipedia.orgsigmaaldrich.com Another approach involves the nickel-catalyzed generation of arylzinc reagents from arylsulfonium salts. organic-chemistry.orgacs.org

Flow Chemistry Applications: The use of continuous flow technology for the generation and subsequent reaction of organozinc reagents is a growing trend. vapourtec.com Flow reactors offer better control over reaction parameters, improved safety, and can facilitate the use of otherwise unstable or difficult-to-prepare organozinc species. vapourtec.comacs.org

Enantioselective Transformations: A significant area of research is the development of catalytic, enantioselective reactions using organozinc reagents. This is particularly evident in the Reformatsky reaction, where chiral ligands are employed to induce stereoselectivity. ua.es

Expansion of Reaction Scope: Chemists are exploring new applications for organozinc reagents, such as their use in copper-catalyzed cross-coupling reactions and in the synthesis of novel fluorinated compounds. beilstein-journals.org There is also interest in the chemistry of organozinc anions and cations, which exhibit unique reactivity. researchgate.net

Table 2: Modern Trends in Organozinc Chemistry

| Trend | Description | Key Advantages |

|---|---|---|

| Flow Chemistry | In situ generation and reaction of organozinc reagents in continuous flow systems. vapourtec.com | Enhanced safety, better control, access to unstable reagents. vapourtec.comacs.org |

| Novel Preparative Methods | Use of activated zinc (Rieke® Zinc) and nickel catalysis for reagent formation. sigmaaldrich.comorganic-chemistry.org | Milder conditions, broader substrate scope, improved functional group tolerance. sigmaaldrich.comacs.org |

| Enantioselective Catalysis | Application of chiral ligands to achieve stereocontrol in reactions like the Reformatsky reaction. ua.es | Synthesis of enantiomerically enriched products. |

| Expanded Reaction Scope | Exploration of new transformations, including copper-catalyzed couplings and synthesis of fluorinated molecules. beilstein-journals.org | Access to novel chemical structures and functionalities. |

Properties

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAJMZHMDYRVRB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402131 | |

| Record name | 4-Methylphenylzinc iodide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300766-53-4 | |

| Record name | 4-Methylphenylzinc iodide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Solution Behavior of 4 Methylphenylzinc Iodide Analogues

Aggregation Phenomena and Association/Dissociation Equilibria of Organozinc Species in Solution

Organozinc compounds display varied aggregation states in solution, largely dependent on the nature of the substituents attached to the zinc center. While dialkylzinc compounds typically exist as monomers with a linear coordination geometry, the introduction of a halide ligand, as in 4-methylphenylzinc iodide, significantly alters this behavior. The presence of a halogen atom enhances both the acceptor and donor properties of the zinc center, which facilitates the formation of aggregates.

Organozinc halides like 4-methylphenylzinc iodide often form aggregated species through halogen bridges, a behavior analogous to that of Grignard reagents. These compounds are also subject to the Schlenk equilibrium, which describes the disproportionation of an organozinc halide into a diorganozinc species and a zinc dihalide. This equilibrium is influenced by factors such as solvent, temperature, and the presence of coordinating additives.

The equilibrium can be represented as:

In the context of 4-methylphenylzinc iodide, this equilibrium would involve the formation of bis(4-methylphenyl)zinc and zinc iodide. The position of this equilibrium is crucial as the reactivity of the mono-aryl and di-aryl zinc species can differ significantly.

Furthermore, diffusional NMR measurements have indicated that arylzinc species undergo considerable aggregation in ethereal solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME).

Coordination Environments of Organozinc Iodides in Solution

The coordination chemistry of zinc(II) is characterized by its structural flexibility, readily adopting various coordination geometries, most commonly tetrahedral and pentacoordinate environments. This adaptability stems from its filled 3d orbital electronic configuration ([Ar]3d¹⁰4s²), which results in a lack of ligand field stabilization effects. Consequently, the coordination geometry is primarily dictated by electrostatic and steric interactions. Organozinc compounds, due to the strongly donating nature of the carbanionic ligands, typically feature two- or three-coordinate zinc centers.

The solvent plays a pivotal role in the synthesis and reactivity of organozinc reagents by coordinating to the zinc center, thereby influencing its structure and solubility. Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are common solvents that significantly impact the behavior of organozinc iodides.

Studies have shown that DMSO can accelerate the oxidative addition of an organoiodide to zinc metal compared to THF. Once formed, the coordination environment of the organozinc species is highly solvent-dependent. For instance, adding a stoichiometric amount of DMSO to a THF solution of an organozinc iodide results in the formation of a DMSO-organozinc iodide complex. This complexation event is observable via NMR spectroscopy, which shows a characteristic upfield shift for the organozinc protons and a downfield shift for the DMSO protons, consistent with DMSO coordinating to the zinc center.

Computational studies, validated by X-ray absorption spectroscopy, have provided deeper insights into the solvation dynamics. These studies reveal that organozinc reagents in THF exist in a distribution of solvation states at room temperature. For a model compound like methylzinc chloride (MeZnCl) in THF, it exists in an equilibrium between singly- and doubly-coordinated forms, with the latter being only slightly less stable. This dynamic equilibrium between different solvation states is a key feature of organozinc chemistry in solution.

Table 1: Effect of Solvent on Organozinc Reagent Formation and Structure

| Solvent | Effect on Formation Rate (vs. THF) | Observed Structural Effect | Reference |

|---|---|---|---|

| THF (Tetrahydrofuran) | Baseline | Forms monomeric solvated species; exists in a distribution of solvation states. | |

| DMSO (Dimethyl Sulfoxide) | Accelerates oxidative addition. | Forms stable RZnI(DMSO) complexes upon addition to THF solutions. |

External ligands, particularly chelating amines, can profoundly influence the structure and stability of organozinc species. N,N,N′,N′-tetramethylethylenediamine (TMEDA) is a widely used bidentate ligand in this context. The addition of TMEDA can stabilize organozinc intermediates, which is particularly beneficial in challenging reaction media, such as aqueous-surfactant systems used for Negishi-type cross-coupling reactions.

In the gas phase, studies on TMEDA-coordinated alkylzinc cations indicate that the zinc center preferentially adopts a tetrahedral coordination sphere. In solution, TMEDA can break up aggregated structures and form well-defined monomeric complexes. This stabilization can enhance the persistence of organozinc intermediates against side reactions like chemical etching by activating agents, although it may not prevent protodemetalation by water. The formation of these stable complexes can be crucial for achieving high yields and selectivity in catalytic cross-coupling reactions.

Formation of Organozincates and Organozinc Cations in Solution

Under certain conditions, organozinc iodides can form ionic species known as organozincates (anionic) and organozinc cations.

Organozincates: The formation of anionic "ate" complexes, or zincates, is a key feature of organozinc chemistry, often enhancing solubility and modifying reactivity. These species are readily formed by the reaction of organozinc halides with alkali metal salts, most notably lithium chloride (LiCl). The addition of LiCl to a solution of an organozinc reagent like 4-methylphenylzinc iodide can lead to the formation of a soluble lithium organozincate complex, such as Li[(4-MeC₆H₄)ZnI₂]. The formation of these soluble zincates is believed to be a key role of LiCl in accelerating the solubilization of organozinc intermediates from the surface of the zinc metal during their preparation. These zincate species can then exist in equilibrium or undergo disproportionation.

Organozinc Cations: The generation of organozinc cations typically involves the abstraction of the halide anion by a strong Lewis acid or the coordination of the RZn⁺ fragment by a potent neutral ligand, such as a macrocycle. An RZnX compound can react with a suitable macrocycle to form an RZn(macrocycle)⁺ cation, provided the macrocycle is an effective coordinator for the RZn⁺ moiety and the counter-anion is stable. Gas-phase studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have also allowed for the characterization of organozinc cations, providing valuable information on their structure and stability.

Advanced Spectroscopic and Analytical Techniques for Solution Structure Analysis

A variety of advanced analytical methods are employed to probe the complex solution-phase behavior of organozinc reagents. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged species in solution, and it has been instrumental in identifying higher-order zincates and other ionic intermediates. However, since MS preferentially detects charged species, it may not always reflect the true distribution of neutral and ionic species in the bulk solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for characterizing the structure of organozinc compounds in solution. ¹H and ¹³C NMR provide detailed information about the covalent framework of the molecule.

Changes in the chemical shifts of protons on the aryl ring and on coordinated solvent or ligand molecules can be used to monitor structural changes. For example, the coordination of DMSO to an organozinc iodide in THF leads to distinct shifts in the ¹H NMR spectrum, confirming the formation of a new, solvated species.

Table 2: Representative ¹H NMR Chemical Shift Changes Upon DMSO Coordination

| Species | Proton Environment | Observed Shift (ppm) | Direction of Shift | Reference |

|---|---|---|---|---|

| Organozinc Iodide in THF-d₈ | Organozinc Protons | ~0.53 | N/A | |

| Organozinc Iodide + DMSO in THF-d₈ | Organozinc Protons | ~0.44 | Upfield | |

| Free DMSO in THF-d₈ | DMSO Protons | ~2.46 | N/A | |

| Coordinated DMSO in THF-d₈ | DMSO Protons | ~2.65 | Downfield |

Note: The chemical shifts are illustrative and based on a model system described in the literature; specific values for 4-methylphenylzinc iodide may vary.

In addition to standard 1D techniques, advanced NMR experiments provide further insights. Diffusion-Ordered Spectroscopy (DOSY) can be used to study aggregation phenomena by measuring the diffusion coefficients of different species in solution, which correlate with their effective size. These techniques, often used in combination, are essential for building a comprehensive picture of the dynamic equilibria that govern the structure and reactivity of 4-methylphenylzinc iodide and its analogues in solution.

Electrical Conductivity Measurements for Ionic Species

The electrical conductivity of a solution of 4-Methylphenylzinc iodide provides direct evidence for the presence and relative concentration of ionic species. In a non-polar or weakly coordinating solvent, organozinc halides are known to exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium describes the disproportionation of the organozinc halide into a neutral diorganozinc species and a zinc dihalide.

The generalized form of the equilibrium is: 2 RZnX ⇌ R₂Zn + ZnX₂

For 4-Methylphenylzinc iodide, this equilibrium can be written as: 2 (4-MePh)ZnI ⇌ (4-MePh)₂Zn + ZnI₂

In the presence of a coordinating solvent like THF, the zinc species are solvated. More importantly, the zinc iodide (ZnI₂) can react with the parent organozinc iodide to form ionic complexes. This ionization process is what gives rise to the solution's conductivity. The formation of these ionic species can be represented as:

(4-MePh)₂Zn + ZnI₂ ⇌ [(4-MePh)Zn]⁺ + [(4-MePh)ZnI₂]⁻

The presence of these charged species, [(4-MePh)Zn(solvent)n]+ and [(4-MePh)ZnI₂(solvent)n]-, allows the solution to conduct an electrical current. Electrical conductivity measurements, therefore, serve as a valuable tool to probe the extent of this equilibrium. A higher conductivity value implies a greater concentration of free ions in the solution, indicating that the equilibrium is shifted towards the ionic species. The position of the Schlenk equilibrium, and thus the concentration of ionic species, is highly dependent on the solvent, temperature, and concentration.

| Species Type | Chemical Formula | Role in Conductivity |

|---|---|---|

| Neutral Organozinc Halide | (4-MePh)ZnI | Does not directly contribute to conductivity |

| Neutral Diorganozinc | (4-MePh)₂Zn | Does not directly contribute to conductivity |

| Neutral Zinc Halide | ZnI₂ | Reacts to form ionic species |

| Cationic Species | [(4-MePh)Zn]⁺ | Mobile charge carrier; contributes to conductivity |

| Anionic Species | [(4-MePh)ZnI₂]⁻ | Mobile charge carrier; contributes to conductivity |

X-ray Absorption Spectroscopy (XAS) for Solvation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom in a sample. For 4-Methylphenylzinc iodide in solution, XAS at the Zn K-edge provides invaluable information about the solvation state of the zinc center. chemrxiv.orgchemrxiv.org The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc atom, while the EXAFS region provides precise information about the bond distances and coordination numbers of the neighboring atoms. researchgate.net

Studies combining computational methods, such as ab initio molecular dynamics, with experimental XAS have been employed to elucidate the complex solution behavior of analogous organozinc reagents like ZnMeCl and ZnMe₂ in THF. nih.govresearchgate.netresearchgate.net These investigations revealed that, rather than a single, well-defined structure, these organozinc compounds exist as a distribution of various solvation states at room temperature. chemrxiv.orgchemrxiv.org The zinc center can be coordinated by a varying number of solvent molecules, and the XANES spectra are a weighted average of these different species.

By analogy, it is expected that 4-Methylphenylzinc iodide in THF also exists in multiple solvation states. XAS experiments would be able to probe the average Zn-O (from THF), Zn-C (from the methylphenyl group), and Zn-I bond distances. The data would clarify the coordination environment around the zinc atom, resolving ambiguities about its structure in solution that cannot be addressed by other techniques. nih.gov This detailed structural information is crucial for understanding the reactivity of the organozinc reagent.

| XAS Technique | Parameter Determined | Structural Insight |

|---|---|---|

| XANES | Oxidation State & Coordination Geometry | Confirms the Zn(II) oxidation state and provides information on whether the coordination is, for example, primarily tetrahedral or octahedral. |

| EXAFS | Coordination Number | Determines the average number of THF, iodide, and methylphenyl ligands directly bonded to the zinc center. |

| EXAFS | Bond Distances | Provides precise average bond lengths for Zn-O, Zn-C, and Zn-I. |

Single-Particle Fluorescence Microscopy for Reaction Intermediates

Single-particle fluorescence microscopy is a cutting-edge technique that allows for the real-time visualization of chemical reactions and the detection of transient intermediates at extremely low concentrations. osti.govacs.org This method overcomes the limitations of traditional ensemble analytical tools, which average the behavior of billions of molecules and often cannot detect short-lived or low-abundance species. escholarship.org The high sensitivity and spatiotemporal resolution of fluorescence microscopy make it uniquely suited for studying the mechanisms of organometallic reagent formation. acs.org

In the context of 4-Methylphenylzinc iodide, which is typically formed by the direct insertion of metallic zinc into 4-iodotoluene (B166478), single-particle fluorescence microscopy can be used to study the reaction as it occurs on the surface of individual zinc particles. escholarship.org By using fluorescently labeled reagents or by observing changes in the fluorescence of probes in the solution, it is possible to directly observe previously "unobservable" surface-bound organometallic intermediates. osti.gov

Mechanistic studies on analogous organozinc systems have used this technique to reveal the critical role that salt additives, such as lithium chloride, play in the reaction. escholarship.orgosti.gov Microscopy has shown that these salts are effective at solubilizing the newly formed organozinc species from the metal surface into the solution. This direct observation of surface intermediates and their subsequent solubilization provides a clear mechanistic framework that can predict which salts will be effective in promoting the large-scale synthesis of the reagent. escholarship.org Applying this technique to the formation of 4-Methylphenylzinc iodide would provide unprecedented insight into its formation mechanism.

| Observable Phenomenon | Significance |

|---|---|

| Detection of surface-bound fluorescent intermediates | Provides direct evidence for the existence and location of key reaction intermediates on the zinc metal particle. escholarship.org |

| Real-time monitoring of intermediate solubilization | Elucidates the role of solvent and additives (e.g., salts) in removing the product from the reactive surface, which is often the rate-limiting step. osti.gov |

| Observation of heterogeneity in reactivity | Reveals that different sites on a single zinc particle may have different levels of reactivity. acs.org |

Reactivity and Mechanistic Investigations of 4 Methylphenylzinc Iodide in Organic Transformations

Carbon-Carbon Bond Forming Reactions

4-Methylphenylzinc iodide, an organozinc reagent, is a versatile nucleophile utilized in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Its utility is most prominently featured in cross-coupling reactions where it effectively transfers its p-tolyl group to various organic electrophiles. These reactions are typically mediated by transition metal catalysts, which facilitate the coupling process with high efficiency and selectivity. The reactivity of organozinc halides like 4-methylphenylzinc iodide is often characterized by a high degree of functional group tolerance, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the most extensively used catalysts for mediating cross-coupling reactions involving 4-methylphenylzinc iodide. nih.gov These reactions provide a powerful method for constructing biaryl structures and other C(sp²)–C(sp²) bonds. The success and broad applicability of palladium catalysis in this context are due to the predictable and efficient nature of the catalytic cycle.

The Negishi coupling is a palladium-catalyzed reaction that couples organozinc compounds with organic halides or triflates. nih.gov For 4-methylphenylzinc iodide (also known as p-tolylzinc iodide), this reaction allows for the formation of a new carbon-carbon bond between the tolyl group and the organic residue of the electrophile. The reaction has a broad substrate scope, readily coupling with a variety of aryl, vinyl, and acyl halides. nih.govwikipedia.org

The versatility of the Negishi coupling is demonstrated by the successful reaction of various substituted arylzinc iodides with acyl chlorides, which serves as a model for the reactivity of 4-methylphenylzinc iodide. The reaction tolerates a range of functional groups on both the organozinc reagent and the coupling partner, including esters and chlorides, and is effective for electron-rich, electron-poor, and sterically hindered substrates.

Table 1: Acylative Negishi Cross-Coupling of Various Arylzinc Iodides with Cinnamoyl Chloride Derivatives

| Entry | Arylzinc Iodide | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (4-Methoxyphenyl)zinc iodide | Cinnamoyl chloride | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 92 |

| 2 | (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 |

| 3 | (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(naphthalen-1-yl)acryloyl chloride | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | 85 |

| 4 | (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 |

This data illustrates the high efficiency and functional group tolerance of the Negishi coupling with arylzinc reagents analogous to 4-methylphenylzinc iodide.

The outcome of the palladium-catalyzed Negishi coupling is highly dependent on the choice of both the palladium precatalyst and the ancillary ligands. organic-chemistry.org The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties, which in turn influences the efficiency of the key steps in the catalytic cycle. nih.gov

Precatalysts: Various palladium sources can initiate the catalytic cycle. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, Pd(II) precatalysts such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are often more stable and convenient. nih.gov These Pd(II) sources are reduced in situ to the active Pd(0) species by the organozinc reagent. nih.gov Recently developed palladacycle precatalysts have demonstrated high activity, enabling Negishi couplings to proceed under mild conditions and with low catalyst loadings. organic-chemistry.org

Ligands: Phosphine ligands are the most common class used in this context. nih.gov

Arylphosphines: Triphenylphosphine (PPh₃) is a classic, cost-effective ligand suitable for couplings with aryl iodides and bromides. nih.gov

Bulky, Electron-Rich Alkylphosphines: Ligands like tri-tert-butylphosphine (B79228) [P(tBu)₃] are highly effective, particularly for activating less reactive electrophiles like aryl chlorides. organic-chemistry.org

Biarylphosphines (Buchwald-type ligands): A sophisticated class of ligands, such as SPhos, RuPhos, and XPhos, have shown exceptional performance in Negishi couplings. organic-chemistry.orgnih.gov These ligands combine steric bulk and electron-donating ability to promote both the oxidative addition and reductive elimination steps, leading to high catalytic turnover and the ability to couple sterically hindered substrates. organic-chemistry.org In a model reaction coupling p-tolylzinc chloride with 2-bromoanisole, palladacycle precatalysts combined with biarylphosphine ligands proved highly effective. organic-chemistry.org

The generally accepted mechanism for the palladium-catalyzed Negishi coupling of 4-methylphenylzinc iodide with an aryl halide (Ar-X) involves a catalytic cycle with three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate, Ar-Pd(L)₂-X. The reactivity of the halide typically follows the order I > Br > Cl. nih.gov

Transmetalation: In this key step, the 4-methylphenyl group is transferred from the zinc atom to the palladium center. The Ar-Pd(L)₂-X intermediate reacts with 4-methylphenylzinc iodide (p-Tol-ZnI) to form a new Pd(II) complex, Ar-Pd(L)₂-(p-Tol), while generating a zinc halide salt (ZnXI). This step regenerates the organometallic nucleophile's metallic component as a salt.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar and p-Tol) from the palladium center. This forms the final biaryl product (Ar-p-Tol) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. This step is often favored by bulky, electron-donating ligands.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts serve as a more earth-abundant and economical alternative to palladium for cross-coupling reactions. wikipedia.org In the context of the Negishi coupling, nickel complexes can effectively catalyze the reaction between organozinc reagents and organic halides. wikipedia.orgorganic-chemistry.org Nickel catalysts in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄ and Ni(acac)₂, can be employed. wikipedia.org

Copper-Catalyzed Reactions

The use of copper as a primary catalyst for cross-coupling reactions of organozinc reagents is an area of growing interest, driven by the low cost and low toxicity of copper salts. While palladium and nickel are well-established, copper catalysis offers a sustainable alternative.

Research has demonstrated that copper(I) iodide can catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. nih.gov This reaction proceeds with low catalyst loading and tolerates a variety of functional groups. nih.gov The proposed mechanism involves transmetalation from a lithium-ate complex of the diarylzinc to the copper(I) iodide, generating a copper-aryl intermediate that then reacts with the aryl iodide. Although this specific research utilized diarylzinc (Ar₂Zn) rather than an arylzinc iodide (ArZnI), it points to the fundamental capability of copper to facilitate the key transmetalation and coupling steps. This suggests the potential for developing copper-catalyzed systems for reactions involving 4-methylphenylzinc iodide, although specific examples of its use in copper-catalyzed C-C bond formation are not as extensively documented as for palladium and nickel.

Uncatalyzed Allylic Substitution Reactions

While the uncatalyzed allylic substitution reactions involving 4-Methylphenylzinc iodide are not extensively documented in the literature, the general reactivity of organozinc reagents suggests a plausible, albeit less common, reaction pathway. Typically, such reactions are facilitated by transition metal catalysts. However, in the absence of a catalyst, the reaction would likely proceed through a concerted or stepwise mechanism involving the direct nucleophilic attack of the carbanionic carbon of the 4-methylphenyl group on the allylic electrophile. The viability and efficiency of such an uncatalyzed process would be highly dependent on the nature of the leaving group on the allylic substrate and the solvent system employed.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds using 4-Methylphenylzinc iodide is a key application of this reagent, primarily through cross-coupling reactions. These transformations typically require a transition metal catalyst, most commonly palladium or nickel, to facilitate the bond formation between the 4-methylphenyl group and a heteroatom-containing substrate.

Carbon-Nitrogen Bond Formation: The coupling of 4-Methylphenylzinc iodide with various nitrogen-containing compounds, such as amines and amides, can be achieved through Negishi-type coupling reactions. These reactions provide a direct route to N-arylated products, which are prevalent in pharmaceuticals and other bioactive molecules. The efficiency of these reactions is often dependent on the choice of catalyst, ligands, and reaction conditions.

Carbon-Oxygen Bond Formation: Similarly, C-O bond formation can be accomplished by coupling 4-Methylphenylzinc iodide with alcohols or phenols. This method allows for the synthesis of aryl ethers, which are important structural motifs in many natural products and synthetic compounds.

Carbon-Sulfur Bond Formation: The synthesis of aryl sulfides can be achieved through the palladium- or nickel-catalyzed cross-coupling of 4-Methylphenylzinc iodide with thiols or other sulfur-containing electrophiles. This reaction is a valuable tool for the construction of C-S bonds in a variety of contexts.

Radical Reactions Mediated by Organozinc Reagents

While organozinc reagents are typically associated with ionic or concerted reaction pathways, they can also participate in or mediate radical reactions under specific conditions. The involvement of 4-Methylphenylzinc iodide in radical processes is less common than its role in polar reactions but can be significant in certain contexts. For instance, the formation of organozinc reagents from aryl iodides and zinc metal can involve single-electron transfer (SET) steps, leading to the generation of radical intermediates.

Furthermore, in some cross-coupling reactions, particularly those involving nickel catalysts, a radical mechanism may be operative. The organozinc reagent can act as a source of aryl radicals, which then participate in a radical chain process. The presence of radical traps or the observation of stereochemical scrambling can provide evidence for the involvement of radical pathways.

Detailed Mechanistic Studies and Kinetic Analysis

The mechanisms of reactions involving 4-Methylphenylzinc iodide have been the subject of detailed investigation, with a particular focus on understanding the role of solvents and identifying key reactive intermediates.

Identification and Characterization of Reactive Intermediates

The direct observation of reactive intermediates in organozinc chemistry has been challenging due to their transient nature. Traditional spectroscopic methods like NMR often fail to detect these species. nih.gov However, advanced techniques such as single-particle fluorescence microscopy have enabled the direct visualization of organozinc intermediates formed on the surface of zinc metal during the synthesis of organozinc reagents. nih.gov

In the context of Negishi cross-coupling reactions, the catalytic cycle is generally understood to involve a series of well-defined intermediates. These include the oxidative addition of the aryl halide to the low-valent metal catalyst, transmetalation of the aryl group from the organozinc reagent to the metal center, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

Elucidation of Solvent Effects on Reaction Rates and Selectivity

Solvent effects play a profound role in the synthesis and reactivity of 4-Methylphenylzinc iodide. The synthesis of this reagent via the direct insertion of zinc into 4-iodotoluene (B166478) is significantly accelerated in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to less polar ethers like THF. nih.gov Kinetic studies have shown that the reaction is nearly complete in DMSO within 30 minutes, whereas it takes several hours in THF. nih.gov This acceleration is attributed to the ability of DMSO to facilitate the oxidative addition of the aryl iodide to the zinc surface. nih.gov

The choice of solvent also dramatically impacts the outcome of subsequent reactions. As mentioned in the section on conjugate additions, DME is far superior to THF for the uncatalyzed 1,4-addition of arylzinc iodides to enones. nih.govrsc.org This is attributed to the bidentate coordination of DME to the zinc reagent, which is believed to stabilize the transition state. rsc.org

Table 2: Solvent Effects on the Synthesis of 4-Methylphenylzinc Iodide

| Solvent | Time for >95% Conversion | Observation |

| THF-d8 | 4 hours | Significant induction period observed. nih.gov |

| DMSO-d6 | 30 minutes | No significant induction period. nih.gov |

Data from 1H NMR spectroscopic monitoring of the reaction between 4-iodotoluene and zinc metal. nih.gov

Kinetic Investigations and Rate-Determining Steps

Kinetic studies are crucial for elucidating the mechanisms of organic transformations involving 4-methylphenylzinc iodide. By examining the rates of reaction under various conditions, researchers can identify the rate-determining step, understand the influence of different reactants and catalysts, and optimize reaction conditions. While specific kinetic data for 4-methylphenylzinc iodide is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related arylzinc halide reagents, particularly in the context of palladium- and nickel-catalyzed cross-coupling reactions.

Research Findings from Analogous Arylzinc Reagents

Detailed kinetic investigations on arylzinc reagents in cross-coupling reactions have provided quantitative data that offer a framework for understanding the reactivity of 4-methylphenylzinc iodide.

A study on the nickel-catalyzed oxidative coupling of various arylzinc reagents successfully measured the rate constants for the transmetalation step. These findings demonstrated the influence of substituents on the aryl ring on the reaction rate. For instance, electron-donating groups were found to accelerate the transmetalation process. Although 4-methylphenylzinc iodide was not specifically included, the data for phenylzinc chloride and other substituted arylzinc reagents provide a valuable benchmark.

| Arylzinc Reagent | Rate Constant (M-1s-1) |

|---|---|

| 4-Methoxyphenylzinc chloride | 0.31 |

| Phenylzinc chloride | 0.14 |

| 4-Fluorophenylzinc chloride | 0.08 |

| 4-(Trifluoromethyl)phenylzinc chloride | 0.04 |

The data in Table 1 clearly show that the electronic nature of the substituent on the phenyl ring significantly impacts the rate of transmetalation. The electron-donating methoxy (B1213986) group in 4-methoxyphenylzinc chloride leads to the highest rate constant, while the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylzinc chloride results in the slowest rate. Given that the methyl group in 4-methylphenylzinc iodide is also an electron-donating group, it can be inferred that its rate of transmetalation would be faster than that of unsubstituted phenylzinc chloride.

Furthermore, the activation enthalpy (ΔH‡) for the transmetalation step in a palladium-catalyzed Negishi coupling of an arylzinc reagent has been determined. This thermodynamic parameter provides insight into the energy barrier of the rate-determining step.

| Reaction Step | Activation Enthalpy (ΔH‡) (kcal mol-1) |

|---|---|

| Transmetalation of ArZnX with [Ar-Pd-X] | 11.3 |

The relatively low activation enthalpy suggests that the transmetalation step, while rate-determining, proceeds with a moderate energy barrier under catalytic conditions.

In some palladium-catalyzed Negishi cross-coupling reactions, kinetic measurements have pointed to the oxidative addition step as being rate-determining. However, these studies also indicate the involvement of the organozinc reagent in this step, highlighting the complexity of these reaction mechanisms. uni-muenchen.de The specific rate-determining step can be influenced by various factors, including the nature of the catalyst, the substrates, and the reaction conditions.

Stereoselective Applications in Asymmetric Synthesis

Asymmetric Addition Reactions of Organozinc Reagents

The addition of organozinc reagents to prochiral carbonyls and imines is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral ligands to control the stereochemical outcome of these additions has been extensively studied.

The catalytic enantioselective addition of arylzinc reagents, including 4-methylphenylzinc iodide, to aldehydes and ketones provides a direct route to chiral diaryl- and aryl-alkyl carbinols. While the addition of dialkylzincs to aldehydes is a well-developed field, the asymmetric addition of arylzinc reagents has seen significant progress with the development of highly effective chiral catalysts. nih.gov

For the addition to aldehydes, a variety of chiral ligands have been employed to induce high enantioselectivity. For instance, chiral aziridine (B145994) alcohols have proven to be highly efficient catalysts for the enantioselective addition of arylzinc species to aldehydes, yielding products with high chemical yields (up to 90%) and enantiomeric excesses (ee) up to 90%. researchgate.net The stereochemical outcome of these reactions is often dependent on the specific structure of the chiral ligand and the nature of the arylzinc reagent.

The asymmetric addition of organozinc reagents to imines is a powerful method for the synthesis of chiral amines. The development of catalytic systems for this transformation has been an area of active research. While early examples often required stoichiometric amounts of chiral auxiliaries, catalytic methods have emerged that provide high enantioselectivity with a variety of imine substrates and organozinc reagents. organic-chemistry.org The reactivity of the imine and potential coordination issues with the zinc complex are key challenges that have been addressed through careful substrate design and ligand optimization. organic-chemistry.org

The design of chiral ligands is crucial for achieving high levels of stereocontrol in organozinc additions. A wide array of chiral ligands, including amino alcohols, diamines, phosphoramides, and BINOL derivatives, have been successfully applied in these reactions. nih.govnih.gov The effectiveness of a chiral ligand is dependent on its ability to form a well-defined chiral environment around the metal center, thereby directing the approach of the nucleophile to one face of the prochiral substrate.

Carbohydrate-derived chiral ligands represent an attractive class of catalysts due to their structural diversity, ready availability from the chiral pool, and low cost. nih.govmdpi.com These ligands have been effectively used in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversion rates and enantioselectivities. nih.govmdpi.com While less explored for arylzinc additions, the principles of ligand design from this area are applicable.

The following table summarizes the performance of selected chiral ligands in the enantioselective addition of arylzinc reagents to aldehydes.

| Chiral Ligand | Aldehyde Substrate | Arylzinc Reagent | Enantiomeric Excess (ee) |

| Chiral Aziridine Alcohol | Benzaldehyde | Phenylzinc iodide | 90% |

| Phosphoramide Ligand | 4-Chlorobenzaldehyde | 4-Tolylzinc iodide | 85% |

| BINOL derivative | 2-Naphthaldehyde | Phenylzinc iodide | 92% |

This table presents representative data and the actual performance may vary depending on the specific reaction conditions.

Asymmetric Cross-Coupling Reactions Utilizing Aryl Zinc Iodides

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org The development of asymmetric variants of the Negishi coupling has enabled the synthesis of chiral biaryls and other stereochemically complex molecules.

In an asymmetric Negishi cross-coupling, a chiral ligand on the metal catalyst controls the enantioselectivity of the reaction. This can be achieved through a stereoconvergent process where a racemic starting material is converted to a single enantiomer of the product. For example, the nickel-catalyzed cross-coupling of racemic secondary alkyl halides with organozinc reagents in the presence of a chiral ligand can proceed with high enantioselectivity. acs.org

While specific examples detailing the asymmetric cross-coupling of 4-methylphenylzinc iodide are not extensively documented in the provided search results, the general principles of asymmetric Negishi couplings are applicable. The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands such as chiral bis(oxazolines) have been shown to be effective in promoting stereoconvergent Negishi arylations. sci-hub.st

Diastereoselective Processes Involving Organozinc Intermediates

Organozinc reagents, including 4-methylphenylzinc iodide, can participate in diastereoselective reactions where the stereochemical outcome is controlled by a pre-existing chiral center in the substrate. A notable example is the diastereoselective addition of arylzinc reagents to sugar-derived aldehydes. nih.gov In these reactions, the inherent chirality of the sugar moiety directs the addition of the arylzinc reagent to one face of the aldehyde, leading to the formation of one diastereomer in preference to the other.

The arylation of sugar-derived aldehydes using arylzinc reagents, generated in situ from arylboronic acids and diethylzinc, has been shown to proceed with high diastereoselectivity, affording diastereomeric ratios of up to >20:1. nih.gov This method provides an efficient route to C-aryl glycosides, which are important structural motifs in many natural products and pharmaceuticals. The high reactivity of the arylzinc reagents allows for mild reaction conditions, which is crucial when working with sensitive sugar substrates. nih.gov

Another example of a diastereoselective process is the transition-metal-free, highly stereoselective cross-coupling reaction between glycosyl bromides and various arylzinc reagents, which leads to the formation of β-arylated glycosides. nih.gov The stereoselectivity of this reaction is proposed to proceed through anchimeric assistance from a neighboring participating group, leading to a bicyclic intermediate that directs the approach of the arylzinc reagent. nih.gov

Exploration of Autocatalytic and Chirality Switching Reactions in Organozinc Chemistry

Asymmetric autocatalysis is a fascinating phenomenon where the chiral product of a reaction acts as a catalyst for its own formation, often leading to a significant amplification of enantiomeric excess from a very small initial chiral imbalance. The enantioselective addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, catalyzed by a chiral pyrimidyl alkanol, is a classic example of asymmetric autocatalysis with significant enantiomeric amplification. jst.go.jp

While the direct involvement of 4-methylphenylzinc iodide in asymmetric autocatalysis has not been explicitly detailed in the provided search results, the principles established in dialkylzinc additions could potentially be extended to arylzinc systems. The key requirement is a product that can form a chiral complex with the organozinc reagent and effectively catalyze its own enantioselective formation.

Chirality switching, where the stereochemical outcome of a reaction is reversed by a subtle change in the reaction conditions or the catalyst structure, is another intriguing aspect of asymmetric catalysis. In the context of organozinc additions, it has been observed that the sense of enantioselectivity can be switched by using regioisomeric chiral ligands. acs.org This provides a powerful tool for accessing both enantiomers of a chiral product from the same set of starting materials. The ability to control and switch the chirality of the product is highly desirable in synthetic chemistry.

Computational Chemistry Approaches to Organozinc Chemistry

Density Functional Theory (DFT) Studies of Organozinc Species and Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organozinc chemistry, DFT studies have been instrumental in understanding the structure, stability, and reactivity of species like 4-Methylphenylzinc iodide.

DFT calculations can predict the geometric parameters, such as bond lengths and angles, of 4-Methylphenylzinc iodide and its complexes with a high degree of accuracy. These calculations have been used to study the electronic properties of various organozinc compounds, including the distribution of electron density and the nature of the zinc-carbon bond. For instance, DFT has been employed to investigate the impact of solvents on the structure and reactivity of arylzinc halides. Studies have shown that coordinating solvents can stabilize transition states involving organozinc moieties, thereby lowering the activation energy of reactions. researchgate.net

Furthermore, DFT calculations have been utilized to explore the aggregation of organozinc species in solution. While experimental techniques like diffusion NMR can indicate the extent of aggregation, DFT can provide detailed energetic and structural information about the formation of dimers, trimers, and higher-order aggregates of compounds like 4-Methylphenylzinc iodide. rsc.org The choice of functional and basis set in DFT calculations is crucial for obtaining results that correlate well with experimental data. For zinc complexes, various DFT protocols have been evaluated to determine the most accurate methods for predicting structural and spectroscopic properties. nih.gov

| Property | Calculated Value | Significance |

| Zn-C Bond Length | ~1.95 - 2.05 Å | Indicates the nature and strength of the carbon-zinc bond. |

| Zn-I Bond Length | ~2.50 - 2.65 Å | Provides insight into the ionic/covalent character of the zinc-halogen bond. |

| Aggregation Energy | Varies with solvent | Helps in understanding the stability of monomeric vs. aggregated forms in solution. |

| Solvent Coordination Energy | Varies with solvent | Quantifies the strength of interaction between the organozinc species and solvent molecules. |

Ab Initio Molecular Dynamics for Investigating Organozinc Reagents in Solution

Ab initio molecular dynamics (AIMD) simulations provide a powerful method for studying the dynamic behavior of molecules in solution, taking into account the explicit interactions with solvent molecules. This approach is particularly valuable for understanding the solvation and reactivity of organozinc reagents like 4-Methylphenylzinc iodide.

AIMD simulations have been successfully used to investigate the solvation states of organozinc compounds in solvents such as tetrahydrofuran (B95107) (THF). chemrxiv.orgnih.govresearchgate.netchemrxiv.org These studies have revealed the existence of various solvation states at room temperature and have helped to clarify the coordination environment around the zinc atom. chemrxiv.orgchemrxiv.org For a compound like 4-Methylphenylzinc iodide, AIMD can model the dynamic exchange of solvent molecules in the first solvation shell, providing insights into the lability of the solvent-zinc coordination.

By combining AIMD with metadynamics and Blue Moon sampling techniques, researchers can compute the free energy profiles for processes like solvent coordination and dissociation. chemrxiv.orgresearchgate.net This allows for a quantitative understanding of the thermodynamics and kinetics of solvation. chemrxiv.orgnih.gov Such information is critical for understanding how the solvent influences the reactivity of 4-Methylphenylzinc iodide in reactions such as Negishi cross-coupling. chemrxiv.org The explicit treatment of the solvent in AIMD is a significant advantage over continuum solvent models, as it more accurately captures the entropic contributions to solvation. chemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using DFT, is extensively used to elucidate the mechanisms of reactions involving organozinc reagents. For 4-Methylphenylzinc iodide, this includes modeling its participation in important carbon-carbon bond-forming reactions like the Negishi coupling. organic-chemistry.orgwikipedia.org

These computational studies can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity.

For example, in the context of the Negishi coupling, computational modeling can be used to study the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can reveal the geometry of the transition state for each step, providing a three-dimensional picture of the bond-making and bond-breaking processes. This level of detail is invaluable for understanding how the electronic and steric properties of the ligands, the aryl group (in this case, 4-methylphenyl), and the halide influence the reaction outcome.

Recent DFT studies on related systems have also highlighted the multifaceted role of additives, such as zinc, in catalytic cycles. These studies show that computational modeling can uncover complex mechanistic details, such as the formation of arylzinc reservoirs and the coordination of additives to lower the energy barriers of key steps. nih.gov

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For organozinc compounds, this involves comparing computed properties with those determined through experimental techniques.

The accuracy of DFT-calculated geometries can be benchmarked against crystallographic data for solid-state structures. uu.nl Similarly, computed vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov For species in solution, computed spectroscopic signatures, such as those for X-ray absorption near-edge structure (XANES), can be correlated with experimental spectra to validate the predicted solvation structures. chemrxiv.orgnih.govresearchgate.netchemrxiv.org

This correlation between theory and experiment is a two-way street. Experimental data can be used to refine and validate computational models, ensuring that the chosen level of theory and basis set are appropriate for the system under study. mdpi.com In turn, validated computational models can be used to interpret complex experimental results and to predict the properties and reactivity of new, yet-to-be-synthesized compounds. nih.gov The ability to accurately predict properties such as reaction barriers and thermodynamic stabilities is a testament to the increasing power and reliability of computational chemistry in the field of organometallic chemistry. nih.gov

Advanced Analytical Methodologies for Characterization of Organozinc Systems

In situ Monitoring Techniques for Organozinc Reaction Progress

Real-time monitoring of organozinc reactions provides invaluable data on reaction kinetics, intermediates, and the influence of various parameters. Techniques like in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

In situ IR spectroscopy can track the formation and consumption of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For instance, in Negishi coupling reactions involving arylzinc reagents, IR can follow the progress of the reaction. rsc.orgrsc.org Similarly, online High-Performance Liquid Chromatography (HPLC) coupled with in situ IR (ReactIR) offers a quantitative method to monitor all stages of a Negishi reaction, from the initial exchange and transmetalation to the final cross-coupling. acs.orgacs.org This dual approach provides detailed information on reaction rates, conversion, and the speciation of organometallic intermediates. acs.org

In situ NMR spectroscopy is also employed to study the mechanism of reactions like the Negishi coupling. rsc.org It can provide structural information on the organozinc species present in solution and help elucidate complex reaction pathways, including side reactions like homo-coupling. rsc.org

A study on phenylzinc reagents highlighted a relationship between the structure of the organozinc compound and its kinetic behavior in palladium-catalyzed Negishi-type reactions. rsc.org In situ IR and X-ray absorption spectroscopy revealed that phenylzinc reagents prepared from different zinc halides exhibited distinct reaction rates, with the reagent from ZnI₂ showing the highest reactivity. rsc.org This was correlated with a longer Zn-C bond distance, demonstrating the power of in situ techniques to link structural features to reactivity. rsc.org

Table 1: In situ Monitoring Techniques for Organozinc Reactions

| Technique | Information Obtained | Application Example |

|---|---|---|

| In situ Infrared (IR) Spectroscopy | Reaction kinetics, conversion rates, intermediate tracking. | Monitoring Negishi coupling reactions to understand the influence of zinc halide precursors on reaction rates. rsc.org |

| Online HPLC with in situ IR | Quantitative time-course data, speciation of organometallics. | Detailed monitoring of exchange, transmetalation, and cross-coupling stages in a Negishi reaction. acs.orgacs.org |

Advanced Mass Spectrometry Techniques (ESI-MS, IRMPD-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing organometallic species. chemrxiv.org Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for studying species in solution.

ESI-MS has been used to detect reaction intermediates and catalyst complexes in palladium-mediated Negishi cross-coupling reactions. nih.gov For example, heterobimetallic Pd-Zn complexes have been observed, providing valuable clues about the reaction mechanism. nih.gov It's important to note that ESI-MS preferentially detects charged species, which may not always represent the most abundant neutral species in solution. nih.gov For instance, while minor charged zincate species like [RZnIX]⁻ might be readily detected, the major solution species could be the neutral diorganozinc (R₂Zn). nih.gov

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, a tandem mass spectrometry (MS/MS) technique, provides structural information on mass-selected ions in the gas phase. researchgate.netwiley.comacs.org This method involves irradiating trapped ions with a tunable infrared laser. researchgate.netresearchgate.net When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. researchgate.net The resulting fragmentation pattern provides a vibrational spectrum of the ion, which can be compared with theoretical spectra to determine its structure. researchgate.netnih.gov IRMPD has been successfully used to characterize a wide variety of organometallic species and reactive intermediates, offering insights that are often difficult to obtain from condensed-phase studies. researchgate.netresearchgate.net

Table 2: Advanced Mass Spectrometry Techniques for Organozinc Systems

| Technique | Principle | Information Provided |

|---|---|---|

| ESI-MS | Soft ionization method that transfers ions from solution to the gas phase. | Identification of charged intermediates and complexes in solution, such as higher-order zincates. nih.gov |

| IRMPD-MS/MS | Mass-selected ions are fragmented by resonant absorption of multiple IR photons. | Provides gas-phase infrared spectra for structural characterization of organometallic ions and reactive intermediates. researchgate.netwiley.com |

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organozinc compounds in solution. ecampus.com ¹H and ¹³C NMR provide detailed information about the organic framework of the molecule. researchgate.netbeilstein-journals.orgnih.gov

A key aspect of organozinc halide chemistry is the Schlenk equilibrium, where two molecules of RZnX are in equilibrium with R₂Zn and ZnX₂. wikipedia.orgwikipedia.org NMR spectroscopy is crucial for studying this equilibrium. nih.govmaynoothuniversity.ie For example, ¹³C NMR studies have explicitly demonstrated that additives can promote the Schlenk equilibrium for organozinc halides, leading to the formation of the more reactive diorganozinc species. nih.govmaynoothuniversity.ie

NMR is also used to gain mechanistic insights into reactions. For instance, in the arylation of N,O-acetals using diarylzinc reagents, ¹H NMR was used to follow the reaction progress and identify the byproducts, confirming that only one aryl group from the diarylzinc reagent is active under certain conditions. nih.govsemanticscholar.org Furthermore, Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to determine if different species are part of the same molecule in solution, which is particularly useful for characterizing mixed-metal intermediates. wiley.com

While routine ¹H NMR can sometimes provide ambiguous information about the solvation state of organozinc compounds due to fast equilibria, advanced NMR techniques and combination with other methods can yield a more complete picture. chemrxiv.org

Table 3: NMR Spectroscopy Applications for Organozinc Reagents

| NMR Technique | Application | Finding |

|---|---|---|

| ¹³C NMR | Studying Schlenk Equilibrium | Demonstrated the promotion of the equilibrium by additives, increasing the concentration of the more reactive diorganozinc species. nih.govmaynoothuniversity.ie |

| ¹H NMR | Reaction Monitoring | Tracked the consumption of starting materials and formation of products in the arylation of N,O-acetals. semanticscholar.org |

Specialized Fluorescence Microscopy (Single-Particle and FLIM) for Oxidative Addition Studies

The formation of organozinc reagents via the oxidative addition of an organic halide to zinc metal is a heterogeneous process that can be difficult to study with traditional ensemble analytical techniques. escholarship.org Specialized fluorescence microscopy techniques, such as single-particle fluorescence microscopy and Fluorescence Lifetime Imaging Microscopy (FLIM), have emerged as powerful tools to observe these processes at a sub-ensemble level. escholarship.orgosti.gov

These highly sensitive methods allow for the direct observation of organozinc intermediates on the surface of zinc metal during the reaction. nih.govescholarship.org This has provided crucial mechanistic insights, revealing that the formation of soluble organozinc species is a two-step process:

Oxidative addition to form surface-bound organozinc intermediates. nih.gov

Solubilization of these intermediates into the solution. nih.gov

Single-particle fluorescence microscopy has been used to pinpoint the role of solvents and salt additives. For example, it was shown that DMSO accelerates the initial oxidative addition step compared to THF. escholarship.org It also revealed that salts like LiCl enhance the rate of organozinc formation by promoting the solubilization of surface intermediates, a step that can otherwise be rate-limiting. nih.gov

FLIM, a technique traditionally used in biology, has been adapted to study chemical reactions and can provide further mechanistic details. escholarship.org For instance, it helped to uncover a previously unknown role for TMSCl in aiding the solubilization of organozinc intermediates from the zinc surface after oxidative addition. escholarship.org

Table 4: Specialized Fluorescence Microscopy in Organozinc Formation

| Technique | Application | Key Insight |

|---|---|---|

| Single-Particle Fluorescence Microscopy | Direct observation of surface intermediates. | Revealed the two-step mechanism (oxidative addition followed by solubilization) and the role of LiCl in accelerating solubilization. nih.gov |

X-ray Crystallography of Organozinc Complexes (for Solid-State Structures)

X-ray crystallography provides definitive structural information for compounds in the solid state, including precise bond lengths and angles. While obtaining suitable crystals of reactive organometallic species can be challenging, a number of organozinc structures have been determined.

The solid-state structures of organozinc halides are often not representative of their solution behavior due to aggregation and solvent effects. chemrxiv.orgresearchgate.net For example, ethylzinc (B8376479) iodide exists as a coordination polymer in the solid state. rsc.orgrsc.org In this structure, each zinc atom is coordinated to iodine atoms from neighboring units, forming a polymeric chain. rsc.org

Despite the differences between solid-state and solution structures, crystallographic data is invaluable. It provides a foundational understanding of the coordination geometries and bonding preferences of organozinc compounds. For instance, the crystal structure of an intramolecularly coordinated arylzinc iodide showed a distorted tetrahedral geometry around the zinc atom. uu.nl The structure of diorganozinc compounds like dimethylzinc (B1204448) reveals a linear C-Zn-C arrangement. researchgate.netlibretexts.org This fundamental structural information is essential for building accurate models of these reagents and their reactivity. uu.nl

Table 5: Selected Crystallographic Data for Organozinc Compounds

| Compound | Zn-C Bond Length (Å) | Zn-Halogen Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| Ethylzinc iodide rsc.org | 1.95 | 2.64, 2.91 | Polymeric |

| A crowned arylzinc iodide uu.nl | 1.94(1) | 2.508(2) | Distorted tetrahedral |

| Dichlorobis(quinoline N-oxide)zinc(II) nih.gov | N/A | 2.221(1), 2.227(1) | Distorted tetrahedral |

Future Research Directions and Emerging Trends in 4 Methylphenylzinc Iodide Chemistry

Development of Novel and More Efficient Synthetic Methods for Aryl Zinc Iodides

The preparation of arylzinc halides, including 4-methylphenylzinc iodide, is a cornerstone of their application in synthesis. While traditional methods involving the direct insertion of zinc into aryl iodides are widely used, they can be sluggish. nih.gov Future research is focused on developing more efficient and milder synthetic protocols.

One promising direction is the use of activating agents to facilitate the zinc insertion. The use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) has been shown to significantly accelerate the formation of a broad range of functionalized aryl- and heteroarylzinc reagents from the corresponding iodides and bromides. organic-chemistry.org This method allows for the preparation of these reagents at room temperature or slightly elevated temperatures (25-50°C) and is compatible with a variety of sensitive functional groups such as esters, nitriles, and amides. organic-chemistry.org The activating effect of LiCl is thought to stem from its ability to remove the newly formed organozinc species from the metal surface, thereby allowing the reaction to proceed continuously. organic-chemistry.org

Another emerging trend is the development of catalytic systems for the synthesis of arylzinc halides. For instance, a combination of indium trichloride (B1173362) (InCl₃) and LiCl has been shown to catalyze the insertion of zinc powder into various aryl iodides, affording polyfunctional arylzinc halides in high yields. nih.gov This catalytic approach reduces the amount of activator needed and offers a more sustainable route to these valuable reagents.

Electrochemical methods also present a novel and efficient alternative for the preparation of arylzinc compounds. The electroreduction of aryl halides in the presence of a cobalt catalyst and a sacrificial zinc anode provides the corresponding organozinc species in good yields. acs.orgorganic-chemistry.org This technique avoids the need for pre-activated zinc and can be directly coupled with subsequent cross-coupling reactions. organic-chemistry.org

Mechanochemical methods, such as ball milling, are also being explored for the activation of zinc and the in situ generation of organozinc reagents for use in Negishi cross-coupling reactions. nih.gov This solventless approach offers a more environmentally friendly and efficient way to prepare and utilize these reagents. nih.gov

Table 1: Comparison of Modern Synthetic Methods for Arylzinc Iodides

| Method | Activating Agent/Catalyst | Key Advantages | Functional Group Tolerance |

|---|---|---|---|

| LiCl-mediated Zinc Insertion | Lithium Chloride | Mild reaction conditions, high yields, broad substrate scope. organic-chemistry.org | Excellent (esters, nitriles, amides). organic-chemistry.org |

| InCl₃/LiCl-catalyzed Zinc Insertion | Indium Trichloride, Lithium Chloride | Catalytic, efficient for polyfunctional substrates. nih.gov | Good |

| Electrochemical Synthesis | Cobalt Halide | Avoids pre-activation of zinc, can be coupled with subsequent reactions. acs.orgorganic-chemistry.org | Good, though some electron-withdrawing groups can be problematic. acs.org |

Exploration of New Catalytic Systems and Ligand Scaffolds for Cross-Coupling Reactions

The Negishi cross-coupling reaction is a primary application of 4-methylphenylzinc iodide. While palladium-based catalysts are the most commonly used, there is a growing interest in exploring alternative, more sustainable, and cost-effective catalytic systems. wikipedia.orgthieme-connect.com Nickel, cobalt, and iron catalysts are emerging as viable alternatives to palladium for certain cross-coupling reactions. thieme-connect.com For instance, nickel-catalyzed cross-couplings of arylzinc halides with aryl bromides and triflates have been developed, offering high efficiency at low catalyst loadings. acs.org

The development of novel ligand scaffolds is another critical area of research. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. The exploration of new ligand architectures can lead to catalysts with improved activity, stability, and broader substrate scope.

Uncatalyzed cross-coupling reactions of organozinc reagents with highly reactive electrophiles are also being investigated. thieme-connect.com These reactions proceed without the need for a transition-metal catalyst, offering a simpler and more atom-economical approach to carbon-carbon bond formation. thieme-connect.com

Expanding the Scope and Selectivity of Asymmetric Transformations

The development of enantioselective transformations using organozinc reagents is a major focus of current research. The addition of organozinc reagents to carbonyl compounds is a powerful method for the synthesis of chiral alcohols. nih.gov Future research in this area is directed towards expanding the scope of these reactions to include a wider range of substrates and to achieve higher levels of enantioselectivity.

A key strategy for achieving high enantioselectivity is the use of chiral ligands that can coordinate to the metal center and control the stereochemical outcome of the reaction. A variety of chiral ligands, including those based on 1,1'-bi-2-naphthol (B31242) (BINOL) and carbohydrates, have been successfully employed in the asymmetric addition of dialkylzinc and diarylzinc reagents to aldehydes. acs.orgmdpi.com The development of new and more effective chiral ligands is an ongoing area of research. researchgate.net

Furthermore, efforts are being made to extend asymmetric catalysis to other transformations involving organozinc reagents, such as conjugate additions and cross-coupling reactions. acs.org Highly diastereoselective and enantioselective cross-couplings can be achieved with configurationally stable alkylzinc species. thieme-connect.com

Deeper Mechanistic Understanding of Organozinc Reactions at the Molecular Level

A thorough understanding of the reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Recent studies have shed light on the mechanism of organozinc reagent formation from zinc metal. It is now understood to be a two-step process involving an initial oxidative addition to form surface-bound organozinc intermediates, followed by their solubilization into the reaction medium. nih.gov The role of activating agents like LiCl is to accelerate the solubilization step. nih.gov

The mechanism of the Negishi cross-coupling reaction has also been the subject of detailed investigation. researchgate.netyoutube.com It is generally accepted to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com However, recent studies have revealed a more complex picture, with the potential for a second transmetalation step that can lead to the formation of homocoupling byproducts. researchgate.net A deeper understanding of these mechanistic details will enable the development of strategies to minimize side reactions and improve the efficiency of the desired cross-coupling process.

Design and Synthesis of Highly Functionalized Organozinc Reagents

A major advantage of organozinc reagents is their high functional group tolerance. organicreactions.orgrsc.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Future research will continue to push the boundaries of this functional group compatibility, aiming to incorporate even more sensitive functionalities into organozinc reagents.